molecular formula C13H18O2 B14502454 3-Hydroxy-5-methyl-3-phenylhexan-2-one CAS No. 65012-11-5

3-Hydroxy-5-methyl-3-phenylhexan-2-one

Cat. No.: B14502454
CAS No.: 65012-11-5
M. Wt: 206.28 g/mol
InChI Key: MKBYCYMGIBLUNC-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methyl-3-phenylhexan-2-one is an organic compound with the molecular formula C13H18O2 It is a ketone with a hydroxyl group and a phenyl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methyl-3-phenylhexan-2-one typically involves the aldol condensation of acetophenone with isobutyraldehyde, followed by a reduction step. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the condensation reaction, and a reducing agent like sodium borohydride for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methyl-3-phenylhexan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of 3-oxo-5-methyl-3-phenylhexanoic acid.

    Reduction: Formation of 3-hydroxy-5-methyl-3-phenylhexanol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Hydroxy-5-methyl-3-phenylhexan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methyl-3-phenylhexan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups can form hydrogen bonds and participate in various biochemical pathways. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-phenylhexan-2-one: Lacks the methyl group at the 5-position.

    5-Methyl-3-phenylhexan-2-one: Lacks the hydroxyl group at the 3-position.

    3-Phenylhexan-2-one: Lacks both the hydroxyl and methyl groups.

Uniqueness

3-Hydroxy-5-methyl-3-phenylhexan-2-one is unique due to the presence of both a hydroxyl group and a methyl group on the hexane backbone, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

65012-11-5

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-hydroxy-5-methyl-3-phenylhexan-2-one

InChI

InChI=1S/C13H18O2/c1-10(2)9-13(15,11(3)14)12-7-5-4-6-8-12/h4-8,10,15H,9H2,1-3H3

InChI Key

MKBYCYMGIBLUNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)(C(=O)C)O

Origin of Product

United States

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